
Tétrachlorocyclopropène
Vue d'ensemble
Description
. Il a été initialement développé pour le traitement de l'anxiété et de la dépression. Malgré des résultats prometteurs lors d'essais cliniques, son développement a été interrompu en raison d'un taux élevé d'abandon parmi les sujets, dû aux effets secondaires .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Tetrachlorocyclopropene is a chemical compound used to prepare acetylene derivatives and in organic synthesis . It is primarily targeted towards the preparation of cyclopropenium compounds, which are capable of forming a columnar liquid crystal mesophase .
Mode of Action
Tetrachlorocyclopropene interacts with its targets through a series of chemical reactions. It is prepared by the addition of dichlorocarbene to trichloroethylene . The compound can react rapidly with water and alcohols . Under certain circumstances, diarylation occurs, giving diarylcyclopropenones, which decarbonylate to give diarylacetylenes . These reactions are thought to proceed via the intermediacy of trichloro cyclopropenium electrophile (C3Cl3+) .
Biochemical Pathways
The compound is used to prepare aryl propiolic acids through the following reaction: C3Cl4 + ArH + 2 H2O → ArC2CO2H + 4 HCl . This reaction is part of the broader pathway of acetylene derivative preparation and organic synthesis .
Pharmacokinetics
Its physical properties such as boiling point (125-130 °c), density (145 g/mL at 25 °C), and its form as a colorless liquid suggest that it may have specific pharmacokinetic properties that affect its bioavailability
Result of Action
The primary result of Tetrachlorocyclopropene’s action is the production of acetylene derivatives and the facilitation of organic synthesis . It is also used to prepare starting reagent for synthesis of 3,3-diethyl-and 3,3-dibenzyl-1,2-diferrocenylcyclopropenes .
Action Environment
The action, efficacy, and stability of Tetrachlorocyclopropene can be influenced by environmental factors. For instance, its reactivity with water and alcohols suggests that the presence of these substances in the environment could affect its action . Additionally, its storage temperature (2-8°C) indicates that temperature could also play a role in its stability .
Analyse Biochimique
Biochemical Properties
Tetrachlorocyclopropene is known to react rapidly with water and alcohols . It is used to prepare aryl propiolic acids and under certain circumstances, it can undergo diarylation, giving diarylcyclopropenones . These reactions are thought to proceed via the intermediacy of trichloro cyclopropenium electrophile .
Cellular Effects
It is known that the compound can react rapidly with water and alcohols, which may have implications for its interactions with cells .
Molecular Mechanism
Tetrachlorocyclopropene is used as a reagent in organic synthesis, and its reactions often involve the formation of cyclopropenium salts, cyclopropenylidenes, cyclopropenones, and cyclopropenimines . It undergoes thermal ring opening to perchlorovinylcarbene, which can be efficiently trapped with a large number of alkenes .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
It is known that the compound can react rapidly with water and alcohols, which may have implications for its metabolism .
Transport and Distribution
It is known that the compound is soluble in common organic solvents .
Subcellular Localization
It is known that the compound is soluble in common organic solvents, which may have implications for its localization within cells .
Méthodes De Préparation
Le zalospirone peut être synthétisé par un processus de réaction en plusieurs étapes. L'une des voies de synthèse implique l'utilisation de 1,3,5,7-cyclooctatétraène comme matériau de départ . Le processus comprend les étapes suivantes :
Étape 1 : La réaction de 1,3,5,7-cyclooctatétraène avec un réactif approprié dans le toluène sous chauffage pour former un composé intermédiaire.
Analyse Des Réactions Chimiques
Le zalospirone subit diverses réactions chimiques, notamment :
Oxydation : Le zalospirone peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Il peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : Le zalospirone peut participer à des réactions de substitution, où des groupes fonctionnels de la molécule sont remplacés par d'autres groupes.
Les réactifs et les conditions généralement utilisés dans ces réactions incluent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
4. Applications de la recherche scientifique
Médecine : Le zalospirone a été initialement développé pour le traitement de l'anxiété et de la dépression.
5. Mécanisme d'action
Le zalospirone exerce ses effets en agissant comme un agoniste partiel au récepteur de la sérotonine 1A . Ce récepteur est impliqué dans la régulation de l'humeur, de l'anxiété et d'autres fonctions cognitives. En se liant au récepteur de la sérotonine 1A, le zalospirone module la libération de sérotonine, ce qui conduit à ses effets anxiolytiques et antidépresseurs . Les cibles moléculaires et les voies impliquées comprennent le système sérotoninergique, qui joue un rôle crucial dans la régulation de l'humeur .
Comparaison Avec Des Composés Similaires
Le zalospirone fait partie de la classe des composés azapironiques, qui comprend d'autres agonistes du récepteur de la sérotonine 1A comme la buspirone, la gépirone et l'ipsapirone . Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques. Par exemple :
Gepirone : Comme le zalospirone, la gépirone a été étudiée pour ses effets antidépresseurs et anxiolytiques.
Ipsapirone : Connu pour ses propriétés anxiolytiques, l'ipsapirone agit également sur le récepteur de la sérotonine 1A.
Le caractère unique du zalospirone réside dans sa structure chimique spécifique, qui contribue à son profil pharmacologique distinct par rapport aux autres azapirones .
Propriétés
IUPAC Name |
1,2,3,3-tetrachlorocyclopropene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl4/c4-1-2(5)3(1,6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZOHTXDDOAASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C1(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021660 | |
| Record name | Tetrachlorocyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-42-6 | |
| Record name | 1,2,3,3-Tetrachlorocyclopropene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorocyclopropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorocyclopropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrachlorocyclopropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.835 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACHLOROCYCLOPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4161QF853X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrachlorocyclopropene react with nucleophiles?
A1: Tetrachlorocyclopropene readily undergoes nucleophilic substitution reactions. For instance, it reacts with methanolic sodium methylate to yield α-chloro-β-methoxy-orthoacrylic acid methyl-ester, α,β-dichloro-orthoacrylic acid methyl ester, and β-chloro-orthopropiolic acid methyl ester. [] In aqueous acidic or alkaline conditions, it forms α,β-dichloro-acrylic acid. [] These reactions highlight the susceptibility of tetrachlorocyclopropene to nucleophilic attack, often leading to ring-opening and formation of various acyclic products.
Q2: Can you elaborate on the interaction of tetrachlorocyclopropene with trimethylsiloxydienes?
A2: Tetrachlorocyclopropene readily engages in Diels-Alder reactions with trimethylsiloxydienes. This reaction pathway provides a convenient "one-pot" synthetic route to trichlorinated troponoids, including trichlorotropones and trichlorotropolones. [, ] These reactions showcase the potential of tetrachlorocyclopropene as a valuable synthon for generating complex cyclic structures.
Q3: How does tetrachlorocyclopropene react with furanophane?
A3: The reaction of tetrachlorocyclopropene with furanophane yields a unique 1:1 cycloadduct. X-ray diffraction studies have revealed its structure to be 5,6,7,7-tetrachloro-16,17-syn-dioxahexacyclo[9,2,2,1,1,4,8,04,14,08,15]-heptadeca-5,12-diene, highlighting the ability of tetrachlorocyclopropene to participate in complex cycloaddition reactions leading to structurally diverse products. []
Q4: What is the molecular formula and weight of tetrachlorocyclopropene?
A4: The molecular formula of tetrachlorocyclopropene is C3Cl4, and its molecular weight is 177.83 g/mol.
Q5: What spectroscopic data is available for tetrachlorocyclopropene?
A5: Tetrachlorocyclopropene has been extensively studied using various spectroscopic methods, including:
- Raman and Infrared Spectroscopy: These techniques have been crucial in characterizing the vibrational modes and force constants of tetrachlorocyclopropene, providing insights into its molecular structure and bonding. [, , , ]
- 13C NMR Spectroscopy: This method allows for the identification and analysis of different carbon environments within the molecule, further contributing to our understanding of its structure and electronic properties. []
- Nuclear Quadrupole Resonance (NQR): NQR studies have provided valuable information about the electron distribution and bonding characteristics of tetrachlorocyclopropene. []
Q6: What is known about the stability of tetrachlorocyclopropene?
A6: Tetrachlorocyclopropene is a highly reactive compound. It undergoes ring-opening reactions at elevated temperatures, generating perchlorovinylcarbene. [, ] This reactive intermediate can then participate in various reactions, including C-H insertions and additions to olefins, forming vinylcyclopropanes. [, ]
Q7: Are there any catalytic applications of tetrachlorocyclopropene?
A7: While tetrachlorocyclopropene is not a catalyst itself, its derivatives have shown promise in catalytic applications. For instance, cyclopropenium nanoparticles synthesized by crosslinking polyethyleneimine (PEI) with tetrachlorocyclopropene have demonstrated potential as cationic carriers for gene transfection. []
Q8: Have there been any computational studies on tetrachlorocyclopropene?
A8: Yes, computational chemistry has played a significant role in understanding the properties of tetrachlorocyclopropene.
- NMR Shielding Tensor Calculations: Theoretical calculations using coupled Hartree-Fock and localized orbital methods have been employed to determine the chemical shielding tensor for the ethylenic carbon atoms in tetrachlorocyclopropene. [, ] These calculations provide insights into the electronic structure and magnetic properties of the molecule.
Q9: How do structural modifications affect the reactivity of tetrachlorocyclopropene?
A9: Substitutions on the cyclopropene ring significantly influence the reactivity of tetrachlorocyclopropene. For example, replacing chlorine atoms with silyl groups, as in hexasilyl-3,3′-bicyclopropenyls, alters its reactivity towards Diels-Alder and cycloaddition reactions. [] Introducing electron-donating or electron-withdrawing groups on the cyclopropene ring can also impact its reactivity towards nucleophiles and electrophiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


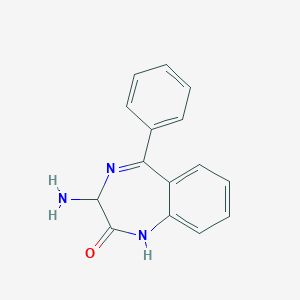
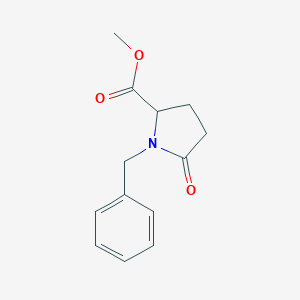
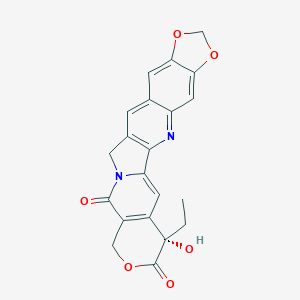
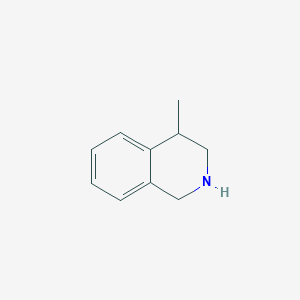

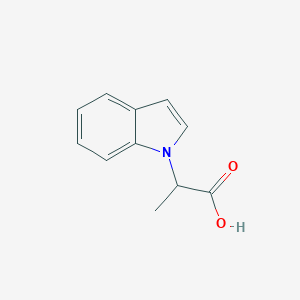


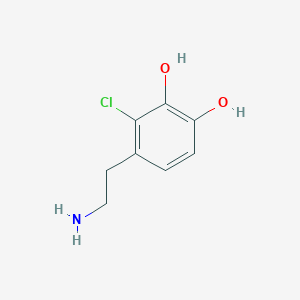
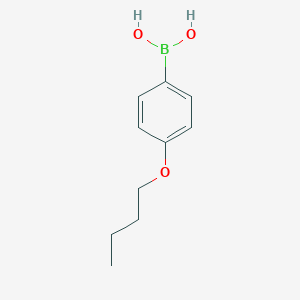
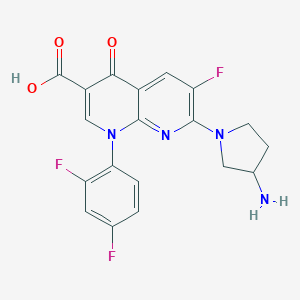

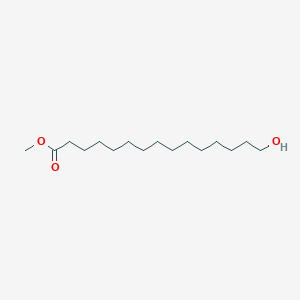
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
